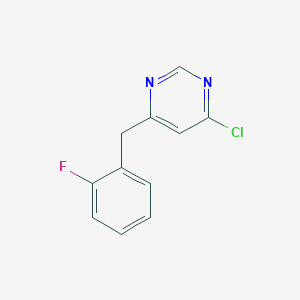

4-Chloro-6-(2-fluorobenzyl)pyrimidine

Vue d'ensemble

Description

4-Chloro-6-(2-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

4-Chloro-6-(2-fluorobenzyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.

Key Applications:

- Anticancer Activity: Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in HeLa and K562 cells, primarily through apoptosis induction and cell cycle arrest .

- Antiviral Properties: The compound has been explored for its activity against HIV. Studies have reported that derivatives with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication with low EC50 values .

- Anti-inflammatory Effects: Pyrimidine derivatives have demonstrated potential in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties worth investigating further.

Biological Studies

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. By inhibiting these kinases, the compound can alter various cellular signaling pathways, impacting cell growth and metabolism.

Case Studies:

- A study highlighted the compound's effectiveness in modulating kinase activities, which are critical in cancer progression and other diseases.

- Another investigation focused on the binding affinities of the compound to various biological targets, confirming its potential as a therapeutic agent .

Material Science

Applications:

In material science, this compound is being researched for its electronic and optical properties. Its unique structure allows it to be utilized in developing novel materials with specific functionalities.

Research Findings:

- The compound's incorporation into polymer matrices has been studied for enhancing electrical conductivity and photonic properties.

- Ongoing research is aimed at optimizing these materials for applications in sensors and electronic devices.

Agricultural Chemistry

Potential Uses:

The compound is being explored for its potential applications in agrochemicals. Its biological activity may provide a basis for developing new pesticides or herbicides that can protect crops from pests and diseases.

Research Insights:

- Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties that could be harnessed to combat agricultural pathogens.

- Future research is required to evaluate the efficacy and safety of these compounds in agricultural settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines (HeLa, K562) | |

| Antiviral | Acts as NNRTI against HIV-1 | |

| Anti-inflammatory | Reduces inflammation in animal models |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Suzuki-Miyaura Coupling | Common method using palladium catalysts |

| Enzyme-Mediated Synthesis | Utilizes enzymes for selective transformations |

| Solid Supported Synthesis | Involves immobilizing reactants on solid supports |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

4-Chloro-6-(2-fluorobenzyl)pyrimidine is reactive at the C4-position due to the electron-withdrawing effects of the chlorine atom. This enables nucleophilic substitution (SNAr) with amines, alcohols, or thiols.

Key Findings :

-

Microwave-assisted reactions improve yields for sterically hindered amines .

-

Hydrolysis under basic conditions retains the 2-fluorobenzyl group without cleavage .

Coupling Reactions

The 2-fluorobenzyl group facilitates Suzuki-Miyaura cross-coupling via its aryl chloride or bromide intermediates.

Key Findings :

-

Stille coupling with tributylstannanes requires strict anhydrous conditions to avoid side reactions .

-

Buchwald-Hartwig amination achieves C–N bond formation with >90% regioselectivity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles for pharmaceutical applications:

Key Findings :

-

Cyclization with formamide generates Schiff base intermediates prior to ring closure .

-

Electron-deficient pyrimidines enhance cyclization efficiency under mild conditions .

Functionalization via Alkylation/Acylation

The 2-fluorobenzyl group undergoes selective modifications:

Key Findings :

-

Alkylation at the pyrimidine’s C6 position is sterically hindered, requiring polar aprotic solvents .

-

Acylation preserves the chloro and fluorobenzyl groups without displacement .

Catalytic Cross-Coupling for Diversification

Palladium-catalyzed reactions enable structural diversification:

Key Findings :

Propriétés

Formule moléculaire |

C11H8ClFN2 |

|---|---|

Poids moléculaire |

222.64 g/mol |

Nom IUPAC |

4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |

Clé InChI |

BZIPORRVDSFKRH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.